molecular formula C23H20FN3O3 B11046235 (5Z)-5-(8-fluoro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)imidazolidine-2,4-dione

(5Z)-5-(8-fluoro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)imidazolidine-2,4-dione

Cat. No.: B11046235
M. Wt: 405.4 g/mol
InChI Key: OPMYDPXILAISMU-UHFFFAOYSA-N
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Description

(5Z)-5-(8-fluoro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)imidazolidine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(8-fluoro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)imidazolidine-2,4-dione typically involves multi-step organic reactions. The starting materials often include fluorinated aromatic compounds and various nitrogen-containing heterocycles. The synthesis may involve:

    Cyclization Reactions: Formation of the pyrroloquinoline core through cyclization of appropriate precursors.

    Fluorination: Introduction of the fluorine atom using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Imidazolidine Formation: Condensation reactions to form the imidazolidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles could be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(8-fluoro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (5Z)-5-(8-fluoro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)imidazolidine-2,4-dione may be studied for its potential as a pharmaceutical agent. Its interactions with biological targets could lead to the development of new drugs.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, leading to new treatments for various diseases.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(8-fluoro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.

Properties

Molecular Formula

C23H20FN3O3

Molecular Weight

405.4 g/mol

IUPAC Name

5-(6-fluoro-2-hydroxy-9,11,11-trimethyl-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl)imidazole-2,4-dione

InChI

InChI=1S/C23H20FN3O3/c1-22(2)11-23(3,12-7-5-4-6-8-12)15-10-13(24)9-14-16(20(29)27(22)18(14)15)17-19(28)26-21(30)25-17/h4-10,29H,11H2,1-3H3,(H,26,28,30)

InChI Key

OPMYDPXILAISMU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC(=CC3=C2N1C(=C3C4=NC(=O)NC4=O)O)F)(C)C5=CC=CC=C5)C

Origin of Product

United States

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